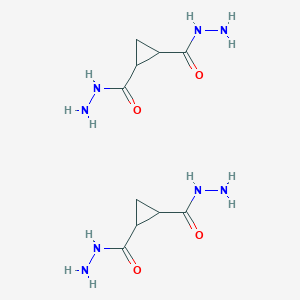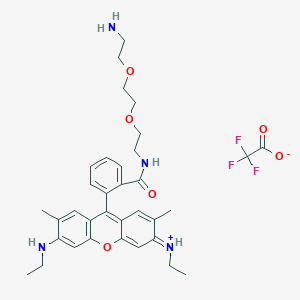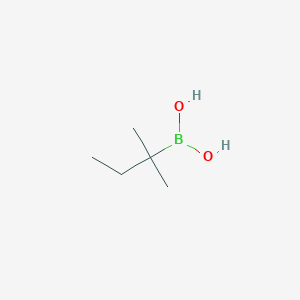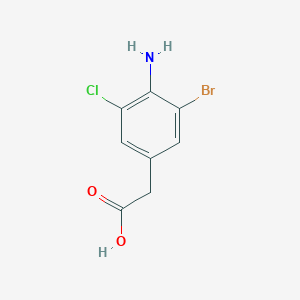
cyclopropane-1,2-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane-1,2-dicarbohydrazide is an organic compound with the molecular formula C5H10N4O2. It is characterized by a cyclopropane ring substituted with two carbohydrazide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane-1,2-dicarboxylic acid derivatives, while reduction could produce cyclopropane-1,2-diamine derivatives .
Applications De Recherche Scientifique
Cyclopropane-1,2-dicarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its ability to form stable ring structures.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which cyclopropane-1,2-dicarbohydrazide exerts its effects involves the interaction of its carbohydrazide groups with various molecular targets. These interactions can lead to the formation of covalent bonds with enzymes or other proteins, potentially inhibiting their activity. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
- Cyclopropane-1,2-dicarboxylic acid
- Cyclopropane-1,2-diamine
- Cyclopropane-1,2-dicarboxamide
Comparison: Cyclopropane-1,2-dicarbohydrazide is unique due to its dual carbohydrazide groups, which provide distinct reactivity compared to other cyclopropane derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propriétés
Formule moléculaire |
C10H20N8O4 |
|---|---|
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/2C5H10N4O2/c2*6-8-4(10)2-1-3(2)5(11)9-7/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11) |
Clé InChI |
SJDGVPXPJVHBKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)



![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)



![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)


